Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C11H14ClN3O2 It is a member of the piperidine and pyridazine families, characterized by the presence of a piperidine ring and a pyridazine ring substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized by reacting appropriate precursors such as hydrazine derivatives with chlorinated compounds under controlled conditions.
Substitution Reaction: The chlorine atom is introduced into the pyridazine ring through a substitution reaction using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Formation of the Piperidine Ring: The piperidine ring is formed by cyclization reactions involving suitable amine precursors.
Esterification: The final step involves the esterification of the piperidine ring with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the pyridazine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.
Comparison with Similar Compounds
Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate can be compared with other similar compounds:
Similar Compounds: this compound, Methyl 1-(6-bromopyridazin-3-yl)piperidine-4-carboxylate, Methyl 1-(6-fluoropyridazin-3-yl)piperidine-4-carboxylate.
Uniqueness: The presence of the chlorine atom in the pyridazine ring imparts unique chemical and biological properties, making it distinct from its analogs with different halogen substitutions.
Properties
IUPAC Name |
methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-17-11(16)8-4-6-15(7-5-8)10-3-2-9(12)13-14-10/h2-3,8H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDABTZAYLFFDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=NN=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377201 |
Source
|
Record name | Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339276-34-5 |
Source
|
Record name | Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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